N-(2-METHOXYETHYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
Overview
Description
N-(2-METHOXYETHYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the introduction of the methoxyethyl and phenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and methoxyethyl halides. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible development as a pharmaceutical agent with antibacterial or anti-inflammatory properties.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interacting with specific molecular targets in cells. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYETHYL)-2-(N-PHENYLBENZENESULFONAMIDO)ACETAMIDE: Lacks the methoxy and methyl groups, potentially altering its chemical properties and applications.
N-(2-ETHOXYETHYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE: Contains an ethoxyethyl group instead of a methoxyethyl group, which may affect its reactivity and biological activity.
Uniqueness
N-(2-METHOXYETHYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE’s unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-15-9-10-17(26-3)18(13-15)27(23,24)21(16-7-5-4-6-8-16)14-19(22)20-11-12-25-2/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJBSLVBYZDFHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NCCOC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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